

Validating the Antiviral Effects of CMP98: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of **CMP98**, a potent STING (Stimulator of Interferon Genes) agonist, against other antiviral agents. The information presented is supported by experimental data from in vitro studies to aid in the evaluation of its therapeutic potential.

Executive Summary

CMP98, also known to the scientific community as diABZI, is a synthetic small molecule that activates the STING signaling pathway, a critical component of the innate immune system.[1][2] This activation triggers the production of type I interferons and other antiviral molecules, leading to a broad-spectrum antiviral state.[1][3] Experimental evidence demonstrates that CMP98 exhibits potent inhibitory activity against a range of respiratory viruses, including coronaviruses and influenza viruses.[3][4][5] In direct comparative studies, CMP98 has shown efficacy comparable or superior to existing antiviral drugs like remdesivir against certain viruses.[6]

Comparative Antiviral Activity

The following tables summarize the quantitative data on the in vitro antiviral activity of **CMP98** (diABZI) in comparison to other antiviral compounds.

Table 1: In Vitro Antiviral Activity of CMP98 (diABZI) vs. Remdesivir against Coronaviruses



Virus	Cell Line	Compound	EC50 / IC50	Selectivity Index (SI)	Reference
HCoV-229E	MRC-5	CMP98 (diABZI)	3 nM (EC50)	>80,000	[6]
HCoV-229E	MRC-5	Remdesivir	26 nM (EC50)	13,074	[6]
SARS-CoV-2	Calu-3	CMP98 (diABZI)	Not explicitly stated, but 10µM treatment showed significant viral RNA reduction	Not Stated	[7]
SARS-CoV-2	Calu-3	Remdesivir	Not explicitly stated, but 10µM treatment showed significant viral RNA reduction	Not Stated	[7]

Table 2: Broad-Spectrum Antiviral Activity of CMP98 (diABZI)

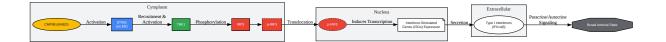


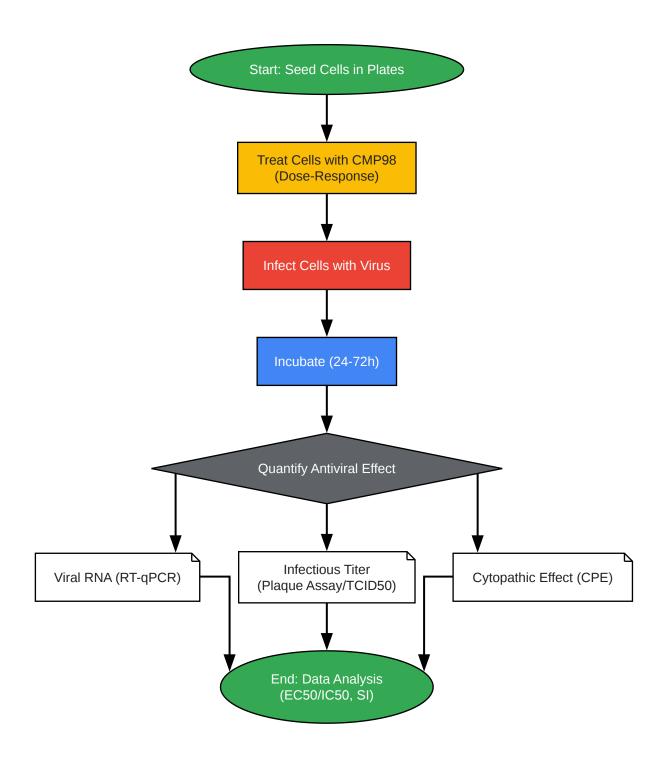
Virus	Cell Line	EC50 / IC50	Reference
Influenza A Virus (IAV)	Not Stated	11.8 - 199 nM (EC50 range)	[4]
Human Rhinovirus (HRV)	Not Stated	11.8 - 199 nM (EC50 range)	[4]
Parainfluenza Virus 3 (PIV3)	Нер2	Potent, but specific IC50 not stated	[1]
Human Rhinovirus 16 (HRV16)	H1-HeLa	Micromolar range (IC50)	[1]

Mechanism of Action: The STING Signaling Pathway

CMP98 functions by directly binding to and activating the STING protein, which is located on the endoplasmic reticulum.[2] This binding event initiates a signaling cascade that is independent of the upstream cGAS DNA sensing, effectively mimicking a viral infection signal to the cell.[8] The activated STING protein recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3.[9] Phosphorylated IRF3 then translocates to the nucleus and induces the expression of type I interferons (IFN- α / β) and other interferonstimulated genes (ISGs).[2][3] These secreted interferons can then act in an autocrine and paracrine manner to establish a broad antiviral state in surrounding cells.[8]









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